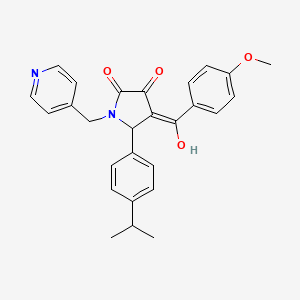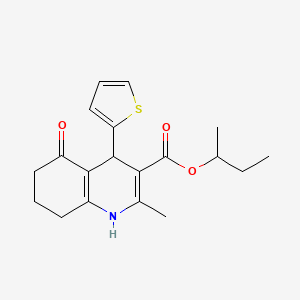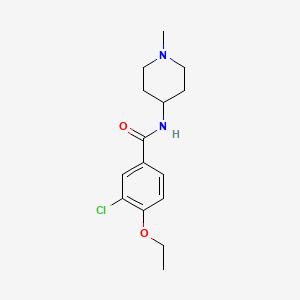
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro 15-4513, is a compound that has attracted attention from the scientific community due to its potential applications in research. This compound belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, the focus of
作用機序
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. This means that it blocks the binding of benzodiazepines to the receptor, which results in the inhibition of the anxiolytic and sedative effects of benzodiazepines. This compound 15-4513 has been used to study the effects of benzodiazepines on behavior and cognition by selectively blocking the benzodiazepine site of the GABA-A receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have various biochemical and physiological effects. It has been shown to block the anxiolytic and sedative effects of benzodiazepines, which suggests that the benzodiazepine site of the GABA-A receptor plays a crucial role in these effects. This compound 15-4513 has also been shown to have anxiogenic effects, which suggests that the benzodiazepine site of the GABA-A receptor is involved in the regulation of anxiety.
実験室実験の利点と制限
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a selective antagonist at the benzodiazepine site of the GABA-A receptor, which makes it useful for studying the effects of benzodiazepines on behavior and cognition. It has also been shown to have anxiogenic effects, which makes it useful for studying the regulation of anxiety. However, this compound 15-4513 has some limitations for lab experiments. It has a short half-life, which makes it difficult to use in long-term studies. It also has low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research on 4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513. One direction is to study the effects of this compound 15-4513 on the GABA-A receptor in different brain regions. Another direction is to study the effects of this compound 15-4513 on the regulation of anxiety and stress. Additionally, future research could investigate the potential therapeutic applications of this compound 15-4513 for anxiety disorders and other psychiatric conditions.
合成法
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of ethyl acetoacetate with benzyl chloride to obtain ethyl 4-benzyl-3-oxobutanoate. The second step involves the reaction of the obtained product with hydrazine hydrate to obtain 4-benzyl-1,4-diazepan-5-one. The final step involves the reaction of the obtained product with ethoxyethyl chloride to obtain this compound 15-4513.
科学的研究の応用
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has been used in various scientific research studies due to its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This receptor is known for its role in the regulation of anxiety, sedation, and muscle relaxation. This compound 15-4513 has been used to study the role of the benzodiazepine site in the GABA-A receptor and its effects on behavior and cognition.
特性
IUPAC Name |
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-17-15-19(12-13-22-4-2)11-10-18(21)20(17)14-16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZNKAUNFGFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5429867.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5429873.png)
![N~4~-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5429877.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429883.png)
![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429884.png)
![7-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5429891.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5429904.png)
![ethyl 4-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429910.png)
![4-ethyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429916.png)

![[(cis-4-aminocyclohexyl)methyl][(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5429926.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5429927.png)
